![molecular formula C12H26Cl2N2O B2961401 (6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride CAS No. 2137440-08-3](/img/structure/B2961401.png)
(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride” is a chemical substance with the CAS Number: 2137440-08-3 . It has a molecular weight of 285.26 .
Molecular Structure Analysis
The IUPAC name for this compound is (6R,7R)-7-amino-2-ethyl-1-isopropyl-2-azaspiro[3.4]octan-6-ol dihydrochloride . The InChI code for this compound is 1S/C12H24N2O.2ClH/c1-4-14-7-12(11(14)8(2)3)5-9(13)10(15)6-12;;/h8-11,15H,4-7,13H2,1-3H3;2*1H/t9-,10-,11?,12?;;/m1…/s1 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Novel Antibacterial Agents
A study led by Odagiri et al. (2013) focused on the design, synthesis, and biological evaluation of novel quinolines containing azaspiro scaffolds, showcasing potent antibacterial activity against respiratory pathogens. Although not directly mentioning the specific chemical of interest, this research underscores the utility of azaspiro compounds in developing new antibacterial drugs for respiratory tract infections. The compound under investigation demonstrated in vitro and in vivo efficacy against a range of pathogens, including multidrug-resistant and quinolone-resistant strains, offering insights into the potential therapeutic applications of azaspiro compounds in antimicrobial resistance (Odagiri et al., 2013).
Synthesis and Structural Analysis
Research by Iusupov et al. (2022) described the synthesis and X-ray diffraction analysis of a related azaspiro compound. This study highlights the methodological advancements in synthesizing azaspiro derivatives, detailing the chemical reactions involved and the structural characterization of the products. Such research is foundational for understanding the chemical and physical properties of azaspiro compounds, which is essential for their application in scientific research and drug development (Iusupov et al., 2022).
α7 Nicotinic Receptor Agonists
Hill et al. (2017) explored quinuclidine-containing spiroimidates as α7 nicotinic acetylcholine receptor (nAChR) partial agonists. These compounds, through a synthetic route allowing rapid structure-activity relationship (SAR) investigation, showed potential in improving cognition in rodent models of learning and memory. This study exemplifies the application of azaspiro compounds in neuroscience, particularly in targeting receptors implicated in cognitive processes (Hill et al., 2017).
HIV Entry Inhibitors
Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor. While focusing on a different compound, this research contextually illustrates the broader pharmaceutical applications of compounds interacting with cellular receptors in a novel manner, potentially informing the development strategies for azaspiro derivatives in antiviral therapies (Watson et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(6R,7R)-7-amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-4-14-7-12(11(14)8(2)3)5-9(13)10(15)6-12;;/h8-11,15H,4-7,13H2,1-3H3;2*1H/t9-,10-,11?,12?;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSCEAJYTZNPNW-WSQAYRLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C1C(C)C)CC(C(C2)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2(C1C(C)C)C[C@H]([C@@H](C2)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.